molecular formula C20H23N5O2 B5440636 4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol

4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol

Cat. No. B5440636
M. Wt: 365.4 g/mol
InChI Key: SBOVZSTYZLTPHW-UHFFFAOYSA-N
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Description

4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neurology.

Mechanism of Action

The mechanism of action of 4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of various kinases, including protein kinase C and glycogen synthase kinase 3β. It also exhibits activity against certain receptors, including the sigma-1 receptor and the dopamine D3 receptor.
Biochemical and Physiological Effects:
4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models. It also exhibits anxiolytic and antidepressant effects in animal models, suggesting potential applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol is its versatility in terms of its potential applications. It has been found to exhibit activity against a range of diseases, making it a promising candidate for drug discovery. However, one of the limitations of 4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol is its relatively low solubility in water, which can make it difficult to work with in some lab experiments.

Future Directions

There are several potential future directions for research on 4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol. One area of interest is the development of new analogs with improved solubility and potency. Another potential direction is the investigation of the compound's potential applications in the treatment of addiction and mental health disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol involves the reaction of 2-methylquinoline-6-carbaldehyde with 4-(4-aminopiperidin-1-yl)-3-(4H-1,2,4-triazol-4-yl)propanoic acid in the presence of a reducing agent and a catalyst. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. In addition, it has been found to have potential applications in the treatment of addiction and mental health disorders.

properties

IUPAC Name

1-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-3-(1,2,4-triazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-2-3-16-12-17(4-5-18(16)23-15)20(27)7-10-25(11-8-20)19(26)6-9-24-13-21-22-14-24/h2-5,12-14,27H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOVZSTYZLTPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)CCN4C=NN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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